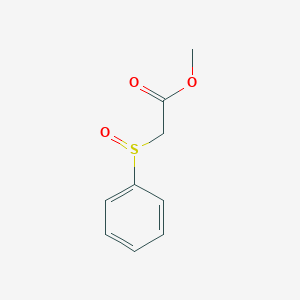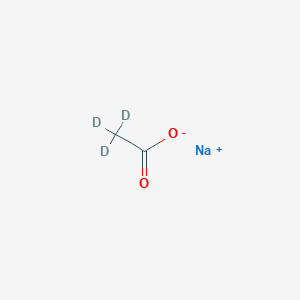
1,3-ジアミノプロパン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,3-Diaminopropane dihydrochloride is a chemical compound with the molecular formula C3H10N2·2HClThis compound is typically found as a white to almost white crystalline powder and is soluble in water . It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
1,3-Diaminopropane dihydrochloride has a wide range of scientific research applications:
生化学分析
Biochemical Properties
1,3-Diaminopropane dihydrochloride is a catabolic metabolite of polyamines and is involved in the arginine/proline metabolic pathway and the beta-alanine metabolic pathway . It interacts with various enzymes, proteins, and other biomolecules in these pathways, playing a crucial role in biochemical reactions.
Cellular Effects
It is known to have an impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1,3-Diaminopropane dihydrochloride is complex and involves a variety of interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Dosage Effects in Animal Models
The effects of 1,3-Diaminopropane dihydrochloride vary with different dosages in animal models. High doses of the compound have been shown to be toxic .
Metabolic Pathways
1,3-Diaminopropane dihydrochloride is involved in several metabolic pathways, including the arginine/proline metabolic pathway and the beta-alanine metabolic pathway . It interacts with various enzymes and cofactors in these pathways, affecting metabolic flux and metabolite levels.
Transport and Distribution
Due to its solubility in water and many polar organic solvents, it is likely to be widely distributed within the cell .
Subcellular Localization
Given its involvement in various metabolic pathways, it is likely to be found in multiple subcellular compartments where these pathways are active .
準備方法
1,3-Diaminopropane dihydrochloride is synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The industrial production method involves the crystallization of the salt from ethanol and water . The reaction conditions typically include the use of catalysts and controlled temperatures to ensure the purity and yield of the final product.
化学反応の分析
1,3-Diaminopropane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler amines.
Substitution: It participates in substitution reactions where one or both of the amino groups can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
作用機序
The mechanism of action of 1,3-diaminopropane dihydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand, forming complexes with metal ions and other molecules. These interactions can influence various biochemical pathways, leading to its effects in medicinal applications .
類似化合物との比較
1,3-Diaminopropane dihydrochloride is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Ethylenediamine: A simpler diamine with two amino groups attached to a two-carbon chain.
1,2-Diaminopropane: An isomer of 1,3-diaminopropane with amino groups attached to adjacent carbon atoms.
1,4-Diaminobutane: A diamine with a four-carbon chain between the amino groups.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.
特性
CAS番号 |
10517-44-9 |
|---|---|
分子式 |
C3H11ClN2 |
分子量 |
110.58 g/mol |
IUPAC名 |
propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C3H10N2.ClH/c4-2-1-3-5;/h1-5H2;1H |
InChIキー |
MFMLMKLBWODGNA-UHFFFAOYSA-N |
SMILES |
C(CN)CN.Cl.Cl |
正規SMILES |
C(CN)CN.Cl |
Key on ui other cas no. |
10517-44-9 |
ピクトグラム |
Acute Toxic; Irritant |
関連するCAS |
109-76-2 (Parent) |
同義語 |
1,3-diaminepropane 1,3-diaminopropane 1,3-propanediamine trimethylenediamine trimethylenediamine dihydrochloride trimethylenediamine hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 1,3-Diaminopropane dihydrochloride into ligands for coordination polymers?
A: 1,3-Diaminopropane dihydrochloride offers a flexible alkyldiamine chain that can be incorporated into larger ligand structures. This is particularly interesting for designing coordination polymers, as demonstrated by the synthesis of N,N,N′,N′-tetra(4-carboxybenzyl)-1,3-diaminopropane dihydrochloride trihydrate (H6L1)Cl2·3H2O. [] This ligand, containing the 1,3-diaminopropane motif, enabled the creation of coordination polymers with distinct structures and properties. [] The presence of vacant amine sites in the resulting polymers opens up possibilities for further functionalization and potential applications in areas like gas adsorption. []
Q2: How does the structure of coordination polymers synthesized with N,N,N′,N′-tetra(4-carboxybenzyl)-1,3-diaminopropane dihydrochloride trihydrate differ based on the metal ion used?
A: The choice of metal ion significantly influences the final structure of the coordination polymer. When N,N,N′,N′-tetra(4-carboxybenzyl)-1,3-diaminopropane dihydrochloride trihydrate (H6L1)Cl2·3H2O reacts with copper(II) ions, it forms a 2D sheet structure (poly-[Cu2(L1)(OH2)2]·6DMF·3H2O) where the amine groups of the ligand remain non-coordinating. [] Interestingly, using zinc(II) or cadmium(II) ions leads to the formation of self-penetrating 3D structures (poly-[Zn(H2L1)(OH2)]·DMF·4H2O and poly-[Cd(H2L1)(OH2)]·DMF·3H2O) with square-shaped solvent channels. [] This highlights how the coordination preferences of different metal ions directly impact the dimensionality and porosity of the resulting coordination polymers.
Q3: Can 1,3-Diaminopropane dihydrochloride be used to synthesize coordination complexes other than those with carboxylate-based ligands?
A: Yes, the versatility of 1,3-Diaminopropane dihydrochloride extends beyond carboxylate-based ligands. Research shows its successful utilization in synthesizing a binuclear iron(III) complex with a terminally coordinated phosphato ligand. [] This complex, 2·3MeOH, utilizes a derivative of 1,3-Diaminopropane dihydrochloride, N,N,N′,N′-tetrakis(2-benzimidazolylmethyl)-2-hydroxy-1,3-diaminopropane dihydrochloride (Htbpo·2HCl), demonstrating the feasibility of incorporating this diamine unit into diverse ligand systems for coordination chemistry. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-Dioxolane, 2,2-dimethyl-4-[(tetradecyloxy)methyl]-](/img/structure/B83249.png)










